molecular formula C10H9NO B12858634 2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole

2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole

Katalognummer: B12858634
Molekulargewicht: 159.18 g/mol
InChI-Schlüssel: FTDLLPDHRWOBSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole is a heterocyclic compound that features a fused ring system combining an indole and an oxazine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole typically involves the cyclization of indole derivatives with appropriate oxazine precursors. One common method involves the reaction of quinolin-8-ol with 1,2-dibromoethane in dimethylformamide, followed by treatment with aqueous sodium hydroxide . This process yields various oxazinoindole derivatives, including this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazinoindole derivatives with additional oxygen-containing groups, while substitution reactions could introduce various alkyl or halogen groups .

Wissenschaftliche Forschungsanwendungen

2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the JAK/STAT signaling pathway, which is involved in inflammatory responses. This inhibition can reduce the expression of inflammatory cytokines and other related molecules . Additionally, its antidepressant activity is thought to be related to its interaction with neurotransmitter systems in the brain .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole is unique due to its fused ring system, which combines the properties of both indole and oxazine. This structural feature imparts unique electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C10H9NO

Molekulargewicht

159.18 g/mol

IUPAC-Name

9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene

InChI

InChI=1S/C10H9NO/c1-2-8-4-5-11-6-7-12-9(3-1)10(8)11/h1-5H,6-7H2

InChI-Schlüssel

FTDLLPDHRWOBSH-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=CC=CC3=C2N1C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.